molecular formula C17H17ClN2O6S B3515291 2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl-methylamino]benzoic acid

2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl-methylamino]benzoic acid

Cat. No.: B3515291
M. Wt: 412.8 g/mol
InChI Key: RGYBBGIVDBIKAQ-UHFFFAOYSA-N
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Description

2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl-methylamino]benzoic acid is a complex organic compound with a unique structure that includes various functional groups such as amino, oxo, chloro, and sulfonyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl-methylamino]benzoic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Amino-Oxoethoxy Group: This step involves the reaction of an appropriate precursor with an amino-oxoethoxy reagent under controlled conditions.

    Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are carried out using suitable reagents such as thionyl chloride and methyl iodide.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the intermediate with benzoic acid under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl-methylamino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino and oxo groups can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl-methylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl-methylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(methylsulfonyl)benzoic acid
  • 2-Amino-4-(trifluoromethyl)benzoic acid
  • 4-(2-Amino-2-oxoethoxy)benzoic acid

Uniqueness

2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl-methylamino]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl-methylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O6S/c1-10-7-12(18)15(8-14(10)26-9-16(19)21)27(24,25)20(2)13-6-4-3-5-11(13)17(22)23/h3-8H,9H2,1-2H3,(H2,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYBBGIVDBIKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)N)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl-methylamino]benzoic acid
Reactant of Route 2
2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl-methylamino]benzoic acid
Reactant of Route 3
2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl-methylamino]benzoic acid
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2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl-methylamino]benzoic acid
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2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl-methylamino]benzoic acid
Reactant of Route 6
Reactant of Route 6
2-[[5-(2-Amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl-methylamino]benzoic acid

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